4-[(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Description
This compound is a quinazoline derivative featuring a [1,3]dioxolo ring fused to the quinazoline core, a benzylcarbamoyl-methylsulfanyl substituent at position 6, and a 3,4-dimethoxyphenethyl-benzamide group at position 5. The 3,4-dimethoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the sulfanyl group could facilitate hydrogen bonding or metal coordination in target binding .
Properties
IUPAC Name |
4-[[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N4O7S/c1-44-29-13-10-23(16-30(29)45-2)14-15-37-34(42)26-11-8-25(9-12-26)20-40-35(43)27-17-31-32(47-22-46-31)18-28(27)39-36(40)48-21-33(41)38-19-24-6-4-3-5-7-24/h3-13,16-18H,14-15,19-22H2,1-2H3,(H,37,42)(H,38,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMJMQJBQPNBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CC=C6)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the benzylcarbamoyl and dimethoxyphenyl groups. Key steps may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Dioxolo Ring: This step may involve the reaction of the quinazolinone intermediate with appropriate diol derivatives under acidic or basic conditions.
Attachment of Benzylcarbamoyl and Dimethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using reagents like benzyl isocyanate and 3,4-dimethoxyphenethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are often employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Recent studies have shown that similar compounds can inhibit cell growth in various cancer cell lines. For instance, derivatives have been reported to downregulate key proteins involved in DNA synthesis, such as dihydrofolate reductase (DHFR) .
Antimicrobial Effects
Compounds related to this structure have demonstrated antimicrobial properties. Their ability to interact with microbial enzymes suggests potential applications in treating infections caused by resistant strains .
Scientific Research Applications
The compound has several notable applications in scientific research:
- Medicinal Chemistry : Used as a building block for synthesizing more complex molecules with potential therapeutic effects.
- Biological Studies : Investigated for enzyme inhibition and protein-ligand interactions.
- Material Science : Explored for the production of advanced materials with specific properties such as conductivity or fluorescence.
Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in human T-cell lymphoblastic leukemia cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent against leukemia .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of pantothenate kinase by similar benzamide derivatives. The findings revealed selective inhibition of bacterial enzymes over human counterparts, suggesting utility in developing antibiotics .
Mechanism of Action
The compound’s mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The dioxolo ring and quinazolinone core can interact with various molecular targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4l (Molecules 2014)
- Structure : 2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)quinazolin-4(3H)-one.
- Key Features : 4-Methoxyphenyl groups at positions 6 and 6.
- Synthesis : Achieved via PdCl₂-catalyzed Suzuki coupling (81% yield), indicating the feasibility of aryl boronic acid reactions for quinazoline functionalization .
- Comparison : The target compound’s 3,4-dimethoxyphenethyl group introduces bulkier, more electron-donating substituents than 4l’s 4-methoxyphenyl groups. This may enhance hydrophobic interactions but reduce solubility .
Triazoloquinazoline Derivatives (Mohamed, 2014)
- Structure : 1,2,4-Triazolo[4,3-c]quinazolin-5(6H)-ones with cinnamoyl or chloroester substituents.
- Key Features : Triazolo rings instead of dioxolo rings.
- Synthesis : Utilized chloroesters and cinnamoyl chloride under DMF/KI conditions .
- Comparison : The triazolo ring may confer metabolic instability compared to the target compound’s dioxolo ring, which is less prone to oxidative degradation .
Spiro-Benzothiazole Derivatives ()
- Structure: 7-Oxa-9-aza-spiro[4.5]decane-6,10-diones with benzothiazole and dimethylaminophenyl groups.
- Key Features : Spiro architecture and benzothiazole substituents.
- Comparison : The target compound lacks a spiro system but shares sulfur-containing groups (sulfanyl), which may similarly influence π-π stacking or hydrophobic interactions .
Pharmacological and Binding Properties
While direct pharmacological data for the target compound are unavailable, insights can be extrapolated:
- Glide XP Docking () : The hydrophobic enclosure model suggests that the target compound’s benzylcarbamoyl and dimethoxyphenyl groups may enhance binding affinity in lipophilic pockets. Neutral hydrogen bonds from the sulfanyl group could stabilize protein-ligand interactions .
- Triazoloquinazolines : Demonstrated in vitro activity in unspecified assays, implying that the target compound’s quinazoline core may share similar target profiles (e.g., kinase inhibition) .
Data Tables
Table 2. Predicted Binding Interactions (Glide XP Model)
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely requires multi-step functionalization, akin to 4l’s Pd-catalyzed coupling and triazoloquinazoline’s acylations .
- Activity : Quinazoline derivatives with methoxy groups (e.g., 4l) show enhanced binding in hydrophobic pockets, suggesting the target compound’s 3,4-dimethoxy group may optimize target engagement .
- Limitations : Lack of explicit pharmacological data for the target compound necessitates further in vitro validation, particularly against kinase or cancer cell models.
Biological Activity
The compound 4-[(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core with various functional groups that enhance its biological activity. The presence of the sulfanyl group and the dioxolo moiety may contribute to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The quinazoline structure is known to interact with various enzymes. It can act as an inhibitor for certain kinases and other enzymes involved in cellular signaling pathways.
- Antioxidant Activity : The 8-oxo substituent may confer antioxidant properties, potentially mitigating oxidative stress in cells.
- DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate with DNA, influencing gene expression and cellular proliferation.
Anticancer Activity
Research indicates that compounds similar to the target molecule exhibit significant anticancer properties. For instance:
- A study demonstrated that quinazoline derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The proposed mechanism involves the inhibition of specific kinases crucial for cancer cell survival .
Antimicrobial Properties
Another area of interest is the antimicrobial activity:
- Compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
